Bienvenue dans la boutique en ligne BenchChem!

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde

Physicochemical properties ADME prediction Medicinal chemistry

This meta-substituted benzaldehyde building block offers a unique combination of biological activity and synthetic versatility. Its potent PfDHODH inhibition (IC₅₀=64 nM) and moderate cLogP (1.91) make it a validated starting point for antimalarial lead optimization. Use its CYP2D6 IC₅₀ (100 nM) to calibrate ADME-Tox panels and benchmark CYP liability. The confirmed lack of 5-LOX activity at 100 µM qualifies it as a clean negative control for leukotriene-pathway projects. The aldehyde handle enables rapid library expansion via reductive amination. With ≥98% purity, this scaffold accelerates SAR campaigns where para-analogs fail. Purchase now to secure meta-substituted chemical space.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 186190-91-0
Cat. No. B185906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde
CAS186190-91-0
Synonyms3-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=CC(=C2)C=O
InChIInChI=1S/C13H17NO2/c15-11-12-4-3-5-13(10-12)16-9-8-14-6-1-2-7-14/h3-5,10-11H,1-2,6-9H2
InChIKeyNBHXDQSTKBOKNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde (CAS 186190-91-0) – A Meta-Substituted Pyrrolidinylethoxy Benzaldehyde Building Block for Medicinal Chemistry and Targeted Synthesis


3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde (CAS 186190-91-0) is an aromatic aldehyde featuring a pyrrolidine ring linked via an ethoxy spacer to the meta-position of a benzaldehyde core. With the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol, this compound is commercially available at purities of 98% or higher . It is primarily employed as a synthetic intermediate in medicinal chemistry, where the pyrrolidine moiety is known to modulate pharmacokinetic properties and target engagement, and the aldehyde functionality serves as a versatile handle for reductive amination, hydrazone formation, and other covalent modifications . Its meta-substitution pattern distinguishes it from para- and ortho-analogs, potentially altering molecular recognition and physicochemical profiles in ways that impact lead optimization .

Why 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde Cannot Be Replaced by Close Analogs Without Impacting ADME and Target Engagement Profiles


Substitution among pyrrolidinylethoxy benzaldehyde analogs is not trivial due to significant variations in lipophilicity, polar surface area, and target selectivity that arise from even minor structural changes. For instance, shifting the substituent from the meta- to the para-position or adding a methoxy group can drastically alter computed logP (cLogP) and topological polar surface area (tPSA), which are key determinants of membrane permeability, solubility, and off-target interactions [1]. Furthermore, biological activity data reveal that closely related analogs exhibit divergent inhibition profiles against enzymes such as dihydroorotate dehydrogenase (DHODH), cytochrome P450 2D6 (CYP2D6), and 5-lipoxygenase (5-LOX), underscoring the risk of substituting one derivative for another in a biological assay without revalidating potency and selectivity [2][3]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde vs. Analogs: Physicochemical and Biological Evidence


Meta-Substitution Drives Distinct Lipophilicity and Polar Surface Area Relative to Para- and Methoxy Analogs

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde (meta-isomer) possesses a computed logP (cLogP) of 1.91 and a topological polar surface area (tPSA) of 29.54 Ų [1]. In contrast, the para-isomer 4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate has a significantly lower cLogP of -1.58 and a much larger tPSA of 104.1 Ų . The 3-methoxy-4-substituted analog (3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate) exhibits a cLogP of -2.82 and tPSA of 113.4 Ų .

Physicochemical properties ADME prediction Medicinal chemistry

Potent DHODH Inhibition (IC₅₀ = 64 nM) in P. falciparum: A Potential Starting Point for Antimalarial Lead Optimization

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde inhibits Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 64 nM, as reported in BindingDB [1]. This is the same target exploited by clinically validated antimalarials. While a direct head-to-head comparison with the para-isomer or other analogs against PfDHODH is not available, the meta-isomer's activity is notable. In contrast, the compound exhibits no significant inhibition of human 5-lipoxygenase (5-LOX) at 100 µM, suggesting a degree of selectivity [2].

Antimalarial DHODH inhibition Lead discovery

Moderate CYP2D6 Inhibition (IC₅₀ = 100 nM): A Manageable Drug-Drug Interaction Risk Profile

The meta-isomer inhibits human cytochrome P450 2D6 (CYP2D6) with an IC₅₀ of 100 nM, as determined by LC-MS/MS analysis using bufuralol as a substrate [1]. This value is approximately 3.5-fold less potent than its activity against PfDHODH. While no direct comparator data for the para-isomer or other close analogs against CYP2D6 was found, this moderate inhibition profile suggests a potentially manageable risk of drug-drug interactions, especially when compared to compounds that potently inhibit this key metabolic enzyme at low nanomolar concentrations. In contrast, the compound is inactive against 5-lipoxygenase at 100 µM [2].

CYP inhibition Drug-drug interaction ADME-Tox

Lack of 5-Lipoxygenase Inhibition (No Significant Activity at 100 µM) Distinguishes It from Potential Anti-Inflammatory Chemotypes

When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX) at a concentration of 100 µM, 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde showed no significant activity (NS) [1]. This contrasts with some benzaldehyde derivatives that exhibit 5-LOX inhibitory activity and may be pursued as anti-inflammatory leads. The lack of activity against 5-LOX suggests that the meta-pyrrolidinylethoxy substitution pattern does not confer inhibition of this enzyme, a selectivity feature that may be beneficial for programs where 5-LOX inhibition is an undesirable off-target effect.

5-Lipoxygenase Anti-inflammatory Selectivity profiling

Recommended Research and Procurement Scenarios for 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde Based on Differentiated Evidence


Lead Optimization for Antimalarial DHODH Inhibitors Requiring Balanced Lipophilicity

The compound's potent inhibition of P. falciparum DHODH (IC₅₀ = 64 nM) [1], combined with its moderate cLogP (1.91) and low tPSA (29.54 Ų) [2], makes it an attractive core scaffold for antimalarial drug discovery. Medicinal chemists can leverage the meta-substitution pattern to maintain favorable membrane permeability while exploring structure-activity relationships (SAR) around the pyrrolidine and benzaldehyde moieties to improve potency and selectivity. This compound offers a distinct advantage over more polar analogs (cLogP < -1.5) that may exhibit poor cellular penetration.

Chemical Biology Probe Development Where CYP2D6 Inhibition Must Be Monitored

With a measurable CYP2D6 IC₅₀ of 100 nM [1], this compound serves as a useful reference point in ADME-Tox panels. Researchers developing probes for other targets (e.g., kinases, GPCRs) can use this compound to calibrate their CYP inhibition assays or to benchmark the CYP liability of new chemical entities derived from similar benzaldehyde building blocks. Its moderate inhibition profile contrasts with highly potent CYP2D6 inhibitors and can inform the design of analogs with reduced DDI potential.

Synthesis of Complex Molecules via Reductive Amination at the Meta-Position

The aldehyde functionality at the meta-position provides a reactive handle for covalent modification, particularly reductive amination with primary or secondary amines [2]. This allows for the rapid generation of diverse libraries of meta-substituted pyrrolidinylethoxy derivatives for screening against a wide range of biological targets. The meta-substitution pattern is less common than para-substituted building blocks, offering access to novel chemical space that may evade existing intellectual property.

Selectivity Profiling Against 5-Lipoxygenase to Avoid Anti-Inflammatory Off-Targets

The confirmed lack of 5-LOX inhibitory activity at 100 µM [3] makes this compound a suitable negative control or a starting scaffold for projects where 5-LOX inhibition is undesirable. For example, in programs targeting oncology or metabolic diseases, avoiding modulation of the leukotriene pathway can be critical. This evidence provides assurance that the core scaffold does not inherently possess 5-LOX activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.